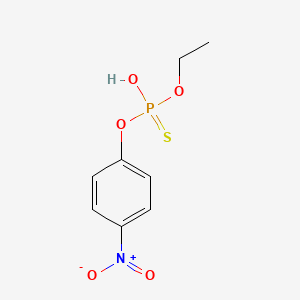

O-Ethyl O-(4-nitrophenyl) phosphorothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to form diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chlorination and purification techniques is common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxon derivatives.

Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.

Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkoxides in the presence of a suitable solvent like ethanol.

Major Products Formed:

Oxidation: Formation of paraoxon, a more toxic oxon derivative.

Reduction: Formation of O-Ethyl O-(4-aminophenyl) phosphorothioate.

Substitution: Formation of various alkoxy derivatives depending on the substituent used.

Applications De Recherche Scientifique

O-Ethyl O-(4-nitrophenyl) phosphorothioate has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: Investigated for its effects on acetylcholinesterase inhibition and its impact on nervous system function.

Medicine: Studied for its toxicological effects and potential antidotes for organophosphate poisoning.

Industry: Utilized in the development of pesticides and insecticides for agricultural use

Mécanisme D'action

The primary mechanism of action of O-Ethyl O-(4-nitrophenyl) phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the target organism .

Comparaison Avec Des Composés Similaires

Parathion-methyl: Similar structure but with methyl groups instead of ethyl groups.

Malathion: Contains additional ester groups and is less toxic to humans.

Paraoxon-ethyl: An oxon derivative of parathion with higher toxicity.

Uniqueness: O-Ethyl O-(4-nitrophenyl) phosphorothioate is unique due to its high efficacy as an insecticide and its potent acetylcholinesterase inhibition. Compared to similar compounds, it has a distinct balance of effectiveness and toxicity, making it a valuable tool in pest control .

Propriétés

Numéro CAS |

15576-30-4 |

|---|---|

Formule moléculaire |

C8H10NO5PS |

Poids moléculaire |

263.21 g/mol |

Nom IUPAC |

ethoxy-hydroxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H10NO5PS/c1-2-13-15(12,16)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,16) |

Clé InChI |

XMKHJEUOVFAEHH-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=S)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)